molecular formula C6H7ClN2O3 B6176574 2-(pyrimidin-4-yloxy)acetic acid hydrochloride CAS No. 2551114-52-2

2-(pyrimidin-4-yloxy)acetic acid hydrochloride

Cat. No.: B6176574
CAS No.: 2551114-52-2
M. Wt: 190.6
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pyrimidin-4-yloxy)acetic acid hydrochloride is a chemical compound with the molecular formula C6H7ClN2O3. It is known for its versatile applications in various fields such as pharmaceuticals, agrochemicals, and material science due to its unique properties.

Preparation Methods

The synthesis of 2-(pyrimidin-4-yloxy)acetic acid hydrochloride typically involves the reaction of pyrimidine derivatives with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

2-(pyrimidin-4-yloxy)acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings to ensure optimal reaction rates and product formation .

Scientific Research Applications

2-(pyrimidin-4-yloxy)acetic acid hydrochloride finds applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(pyrimidin-4-yloxy)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(pyrimidin-4-yloxy)acetic acid hydrochloride can be compared with other similar compounds such as:

  • 2-(pyrimidin-2-yloxy)acetic acid hydrochloride
  • 2-(pyrimidin-5-yloxy)acetic acid hydrochloride
  • 2-(pyrimidin-6-yloxy)acetic acid hydrochloride

These compounds share a similar pyrimidine-based structure but differ in the position of the substituent on the pyrimidine ring. This difference can lead to variations in their chemical properties, reactivity, and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

2551114-52-2

Molecular Formula

C6H7ClN2O3

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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